3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
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Overview
Description
“3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” is an organic compound that belongs to the class of pyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” typically involves the following steps:
Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones.
Thioether Formation:
Substitution with p-Tolyl Group: The final step involves the substitution of the hydrogen atom on the pyrazinone ring with a p-tolyl group, which can be achieved using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazinone ring, potentially converting it to a pyrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, pyrazinones are investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine
Medicinal chemistry research explores the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of “3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and pyrazinone moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-methylbenzyl)thio)-1-phenylpyrazin-2(1H)-one
- 3-((3-methylbenzyl)thio)-1-(m-tolyl)pyrazin-2(1H)-one
- 3-((3-methylbenzyl)thio)-1-(o-tolyl)pyrazin-2(1H)-one
Uniqueness
“3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the thioether and p-tolyl groups may enhance its binding affinity to certain molecular targets, making it a compound of interest in various research fields.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-6-8-17(9-7-14)21-11-10-20-18(19(21)22)23-13-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXWVWEHYSANO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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